molecular formula C23H23N3O7S2 B2833258 Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 1223808-31-8

Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate

Cat. No. B2833258
M. Wt: 517.57
InChI Key: KHTXTFZXVUOELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several functional groups, including an ethoxyphenyl group, a sulfonyl group, a pyrimidinone ring, a thiol group, an acetyl group, an amino group, and a benzoate ester. These functional groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The compound would likely have a significant amount of stereochemistry, with the potential for isomerism .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonyl group could potentially undergo nucleophilic substitution reactions, while the pyrimidinone ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of several different functional groups. For example, the compound could potentially have significant polarity due to the presence of several polar functional groups .

Scientific Research Applications

Biodegradation of Sulfonylurea Herbicides

Research on the degradation of chlorimuron-ethyl, a sulfonylurea herbicide, by Aspergillus niger and Rhodococcus sp. D310-1, highlights microbial strategies for remediation of herbicide-contaminated environments. Aspergillus niger can degrade chlorimuron-ethyl, generating metabolites through cleavage of the sulfonylurea bridge or sulfonylamide linkage, suggesting a potential for environmental bioremediation of sulfonylurea herbicides (Sharma, Banerjee, & Choudhury, 2012); (Li et al., 2016).

Chemical Synthesis and Molecular Interactions

Several studies have focused on the synthesis of compounds with structural similarities, exploring their potential in creating highly substituted derivatives for various applications. For instance, the synthesis of thieno[3,2-c]thiopyran derivatives via a L-proline-catalyzed three-component reaction demonstrates the chemical versatility of similar structures (Indumathi, Perumal, & Menéndez, 2010). Another study investigates the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, emphasizing nonhydrogen bonding interactions like N⋯π and O⋯π, which are critical for understanding molecular assembly and design (Zhang, Wu, & Zhang, 2011).

Antimicrobial Agents

The development of new antimicrobial agents also features in research involving similar chemical frameworks. A study on the synthesis of quinazolines with potential antimicrobial properties illustrates the ongoing search for new therapeutic compounds (Desai, Shihora, & Moradia, 2007).

Future Directions

The compound could potentially be of interest for further study, given its complex structure and the presence of several different functional groups. Future research could potentially explore its synthesis, its physical and chemical properties, and its potential biological activity .

properties

CAS RN

1223808-31-8

Product Name

Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate

Molecular Formula

C23H23N3O7S2

Molecular Weight

517.57

IUPAC Name

ethyl 2-[[2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C23H23N3O7S2/c1-3-32-15-9-11-16(12-10-15)35(30,31)19-13-24-23(26-21(19)28)34-14-20(27)25-18-8-6-5-7-17(18)22(29)33-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,27)(H,24,26,28)

InChI Key

KHTXTFZXVUOELA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OCC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.